Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
Beschreibung
Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-chlorophenylurea moiety via a thioether bridge and a methyl benzoate group. The thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, known for its electron-deficient character and bioactivity . The methyl benzoate ester contributes to solubility modulation, favoring passive cellular uptake compared to its carboxylic acid counterpart .
Eigenschaften
IUPAC Name |
methyl 4-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c1-26-15(24)12-4-2-11(3-5-12)10-27-18-23-22-17(28-18)21-16(25)20-14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFGCJABCSACEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article synthesizes available data on its biological activity, including synthesis methods, cytotoxicity profiles, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring, a chlorophenyl group, and a benzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 347.83 g/mol. The presence of the 4-chlorophenyl group is significant for its biological activity, as chlorinated aromatic compounds often exhibit enhanced pharmacological properties.
Synthesis
The synthesis of Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate typically involves several steps:
- Formation of the Thiourea : The initial step involves the reaction of 4-chlorophenyl isothiocyanate with an appropriate amine to form the thiourea derivative.
- Cyclization : The thiourea undergoes cyclization to form the 1,3,4-thiadiazole ring.
- Esterification : Finally, the resulting thiadiazole is esterified with methyl 4-hydroxybenzoate to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related thiadiazole derivatives. For instance, compounds featuring similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies conducted on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed that certain derivatives exhibited IC50 values as low as , indicating potent activity against these cells .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 7.56 | Induction of apoptosis via Bax/Bcl-2 pathway |
| Thiadiazole Derivative | HepG2 | 0.28 | Cell cycle arrest at G2/M phase |
| Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate | TBD | TBD | TBD |
Antiviral Activity
In addition to anticancer properties, some thiadiazole derivatives have shown antiviral activity. For example, derivatives synthesized from a similar framework demonstrated approximately 50% inhibition against Tobacco Mosaic Virus (TMV), suggesting potential applications in antiviral therapies .
Case Studies
-
MCF-7 Cell Line Study :
- A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 cells. The results indicated that modifications to the thiadiazole structure significantly influenced their potency.
- The most active compound exhibited an IC50 value comparable to standard chemotherapeutic agents.
- In Vivo Studies :
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- The urea group in the target compound distinguishes it from analogs with amine (e.g., ) or hydrazone (e.g., ) substituents, offering enhanced hydrogen-bonding capacity for target engagement.
- The methyl benzoate ester contrasts with the carboxylic acid in , favoring lipophilicity and metabolic stability over ionic interactions.
Pharmacological Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
